2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid
Description
Significance of the Pyrazole (B372694) Scaffold in Contemporary Chemical Research
The pyrazole scaffold is a privileged structure in modern chemical research, primarily due to its wide range of biological activities and its utility as a synthetic intermediate. mdpi.com Pyrazole derivatives are known to exhibit antimicrobial, anti-inflammatory, anticancer, antioxidant, antiviral, and antidiabetic properties. researchgate.net The stability of the pyrazole ring and the ability to functionalize it at various positions allow for the creation of diverse molecular architectures with tailored electronic and steric properties. researchgate.net
The nitrogen atoms within the pyrazole ring are key to its chemical character, with one being pyrrole-like and the other pyridine-like. This feature allows for different types of interactions, such as hydrogen bonding, which are crucial for biological activity. researchgate.net The versatility of the pyrazole nucleus has led to its incorporation into numerous commercially available drugs, underscoring its therapeutic importance.
Table 1: Selected Biological Activities of Pyrazole Derivatives
| Biological Activity |
| Anticancer |
| Anti-inflammatory |
| Antimicrobial |
| Antiviral |
| Antidiabetic |
| Antioxidant |
Overview of Functional Group Interactions and Potential Reactive Sites in 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the pyrazole core, the primary amino group, the phenyl ring, and the carboxylic acid moiety.
Pyrazole Core: The aromatic pyrazole ring provides a stable backbone. The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H of a tautomeric form could be a hydrogen bond donor. researchgate.net
Amino Group (-NH2): The primary amino group at the C5 position is a key nucleophilic center and a hydrogen bond donor. It can readily participate in reactions such as acylation, alkylation, and diazotization. The electronic nature of the pyrazole ring influences its basicity. 5-aminopyrazoles are versatile precursors for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.com
Carboxylic Acid Group (-COOH): The acetic acid substituent introduces an acidic site. This group can undergo typical carboxylic acid reactions, including esterification, amide bond formation, and reduction. The presence of this group also significantly influences the compound's solubility and its ability to form salts.
Phenyl Group (-C6H5): The phenyl group at the C3 position contributes to the molecule's hydrophobicity and can engage in π-π stacking interactions. Substituents on this ring could be introduced to modulate the electronic properties of the entire molecule.
Table 2: Potential Reactive Sites and Reactions
| Functional Group | Potential Reactive Site | Example Reactions |
| Amino Group | Nitrogen atom | Acylation, Alkylation, Diazotization, Cyclocondensation |
| Carboxylic Acid | Carbonyl carbon, Hydroxyl proton | Esterification, Amide formation, Salt formation, Reduction |
| Pyrazole Ring | Nitrogen atoms | Coordination with metals |
The molecule's structure allows for potential intramolecular hydrogen bonding between the carboxylic acid group and the adjacent nitrogen of the pyrazole ring, which could influence its conformation and reactivity.
Research Context for Carboxylic Acid and Amine Substituted Pyrazoles
The presence of both an amino group and a carboxylic acid moiety on a pyrazole scaffold places this compound within a class of compounds of significant research interest. Pyrazole carboxylic acids and their derivatives are recognized for their broad spectrum of biological activities, including antimicrobial and anticancer properties. eurekaselect.comresearchgate.net The synthesis of these compounds is an active area of research, with various methods being developed to create diverse libraries for biological screening. eurekaselect.comresearchgate.net
Similarly, aminopyrazoles are highly valued as synthetic intermediates. nih.gov The amino group serves as a handle for further molecular elaboration, enabling the construction of more complex heterocyclic systems. nih.gov Specifically, 5-aminopyrazoles are widely used in the synthesis of fused pyrazole derivatives with potential therapeutic applications. mdpi.comnih.gov The combination of these two functional groups in a single molecule, as seen in the title compound, offers the potential for developing novel bifunctional molecules, ligands for metal complexes, or precursors for polyfunctionalized heterocyclic systems.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-amino-3-phenylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-10-6-9(8-4-2-1-3-5-8)13-14(10)7-11(15)16/h1-6H,7,12H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFHTBGHJPWRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267373 | |
| Record name | 5-Amino-3-phenyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890014-48-9 | |
| Record name | 5-Amino-3-phenyl-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890014-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-3-phenyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Pathway Optimization for 2 5 Amino 3 Phenyl 1h Pyrazol 1 Yl Acetic Acid
Retrosynthetic Analysis and Precursor Design for 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the bonds formed during the creation of the pyrazole (B372694) ring and the attachment of the acetic acid side chain.
The N-C bond between the pyrazole ring (at position N1) and the acetic acid group is a logical point for disconnection. This leads to two key synthons: a 5-amino-3-phenyl-1H-pyrazole anion and an electrophilic two-carbon unit representing the acetic acid moiety, such as a haloacetic acid ester.
A further disconnection across the pyrazole ring itself, following the standard Paal-Knorr synthesis logic for pyrazoles, breaks the molecule down into a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. beilstein-journals.org This approach suggests two primary retrosynthetic pathways:
Pathway A: This pathway involves the initial formation of the 5-amino-3-phenyl-1H-pyrazole core, followed by N-alkylation. The pyrazole core itself is derived from the cyclocondensation of a 1,3-dicarbonyl equivalent, specifically 3-oxo-3-phenylpropanenitrile, and hydrazine. beilstein-journals.orgresearchgate.net The subsequent alkylation at the N1 position with a reagent like ethyl bromoacetate (B1195939), followed by hydrolysis, would yield the final product.
Pathway B: This pathway envisions a direct, one-pot formation of the substituted pyrazole. This involves the reaction between 3-oxo-3-phenylpropanenitrile and a substituted hydrazine, namely ethyl hydrazinoacetate. The cyclization would directly install both the phenyl group at C3 and the acetic acid ester group at N1. Subsequent hydrolysis of the ester would then provide the target carboxylic acid.
The precursor design for this molecule logically centers on the availability and reactivity of these key starting materials.
| Precursor Molecule | Role in Synthesis |
| 3-Oxo-3-phenylpropanenitrile | Provides the three-carbon backbone and the C3-phenyl and C5-amino functionalities of the pyrazole ring. beilstein-journals.orgnih.gov |
| Hydrazine hydrate (B1144303) | A simple source of the two nitrogen atoms for the pyrazole core in a multi-step synthesis. beilstein-journals.orgnih.gov |
| Ethyl hydrazinoacetate | A substituted hydrazine that introduces the acetic acid moiety directly at the N1 position in a one-pot approach. |
| Ethyl bromoacetate | An alkylating agent used to introduce the acetic acid group onto a pre-formed pyrazole ring. |
Classical Synthetic Routes to Pyrazole-Acetic Acid Derivatives
The synthesis of pyrazole-acetic acid derivatives is well-established in heterocyclic chemistry, with both multi-step and one-pot strategies being employed.
Multistep Synthesis from Readily Available Starting Materials
A common and versatile multistep approach to this compound involves a two-stage process: first, the construction of the pyrazole core, and second, the functionalization of the N1 position.
Stage 1: Synthesis of 5-amino-3-phenyl-1H-pyrazole
The most direct method for synthesizing the 5-amino-3-phenyl-1H-pyrazole intermediate is the condensation reaction between a β-ketonitrile and hydrazine. beilstein-journals.org The reaction of 3-oxo-3-phenylpropanenitrile with hydrazine hydrate is a widely utilized method for this purpose. beilstein-journals.orgresearchgate.net This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon, yielding the stable aromatic pyrazole ring. beilstein-journals.org
Stage 2: N-Alkylation of the Pyrazole Ring
With the 5-amino-3-phenyl-1H-pyrazole core in hand, the acetic acid side chain is introduced via N-alkylation. researchgate.net This is typically achieved by reacting the pyrazole with an alkylating agent such as ethyl bromoacetate in the presence of a base. The base, often a carbonate or an alkoxide, deprotonates the N1 position of the pyrazole, creating a nucleophilic anion that attacks the electrophilic carbon of the ethyl bromoacetate. This reaction yields ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate. The final step is the hydrolysis of the ester group, usually under acidic or basic conditions, to afford the target carboxylic acid. This method offers good control over the regioselectivity of alkylation, particularly at the more sterically accessible N1 position.
One-Pot Reaction Strategies and Multi-Component Approaches for Pyrazoles
One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. organic-chemistry.orgorganic-chemistry.org
A plausible one-pot synthesis for this compound involves the direct cyclocondensation of 3-oxo-3-phenylpropanenitrile with a substituted hydrazine, such as ethyl hydrazinoacetate hydrochloride. organic-chemistry.org In this approach, the two components are heated in a suitable solvent, often with an acid or base catalyst, to promote the formation of the pyrazole ring with the acetic acid ester side chain already in place. This method circumvents the need to isolate and purify the intermediate pyrazole core.
Multi-component reactions, which involve the combination of three or more reactants in a single step, are also widely used for the synthesis of highly substituted pyrazoles. mdpi.com While a specific three-component reaction for the title compound is not prominently documented, analogous syntheses are common. For instance, a three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative is a well-known route to 5-aminopyrazole-4-carbonitriles. rsc.org Adapting this strategy would require a different combination of starting materials to achieve the desired substitution pattern.
| Reaction Type | Starting Materials | Key Features |
| Multistep Synthesis | 1. 3-Oxo-3-phenylpropanenitrile + Hydrazine hydrate 2. Resulting pyrazole + Ethyl bromoacetate | Stepwise approach allows for purification of intermediates; good control over regioselectivity. beilstein-journals.orgresearchgate.net |
| One-Pot Synthesis | 3-Oxo-3-phenylpropanenitrile + Ethyl hydrazinoacetate | Increased efficiency by combining pyrazole formation and N-functionalization in a single step. organic-chemistry.org |
| Multi-Component Reaction | (Analogous) Aldehyde + Malononitrile + Phenylhydrazine (B124118) | High atom economy and convergence; leads to highly substituted pyrazoles in a single operation. mdpi.comrsc.org |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact through the use of safer solvents, catalytic methods, and energy-efficient conditions.
Solvent-Free and Aqueous Reaction Conditions
Significant efforts have been made to replace traditional volatile organic solvents with more environmentally friendly alternatives. For the synthesis of pyrazole derivatives, solvent-free and aqueous conditions have proven to be effective.
Solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding, can lead to shorter reaction times, higher yields, and simplified product isolation. nih.govnih.gov The synthesis of 5-aminopyrazole derivatives has been successfully achieved under solvent-free conditions using heterogeneous catalysts. nih.gov This approach minimizes solvent waste and can enhance reaction rates due to the high concentration of reactants.
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Multi-component syntheses of pyrazole-fused heterocycles have been effectively carried out in aqueous media, sometimes in the presence of a catalyst. nih.gov For instance, the reaction of 5-aminopyrazoles with other components in a water/acetic acid mixture has been reported to yield complex heterocyclic structures. nih.gov
Catalytic Approaches and Catalyst Development for Efficient Synthesis (e.g., acetic acid mediation)
The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and allow for more selective transformations.
Acetic acid is frequently employed in pyrazole synthesis, where it can act as both a solvent and a catalyst. nih.govnih.gov It is particularly effective in promoting condensation reactions, such as the formation of hydrazones and the subsequent cyclization to form the pyrazole ring. nih.gov Multi-component reactions for the synthesis of pyrazolo[3,4-b]pyridine derivatives have been successfully conducted in refluxing acetic acid. nih.govmdpi.com The acidic nature of this solvent facilitates the necessary protonation and dehydration steps in the reaction mechanism.
Beyond simple acid catalysis, a wide range of other catalytic systems have been developed for pyrazole synthesis. These include:
Heterogeneous Catalysts: Solid-supported catalysts, such as V₂O₅/SiO₂, offer advantages in terms of easy separation from the reaction mixture and potential for recycling, which aligns with green chemistry principles. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. mdpi.comnih.gov Microwave-assisted syntheses of pyrazole derivatives have been reported using acetic acid as a solvent or catalyst. mdpi.comnih.gov
Ultrasound Irradiation: Sonication is another energy-efficient method that has been applied to the synthesis of pyrazoline derivatives in aqueous acetic acid solutions, demonstrating improved yields and shorter reaction times. beilstein-journals.org
| Green Chemistry Approach | Example Condition | Advantages |
| Solvent-Free | Reactants mixed and heated (e.g., microwave) or ground together, often with a solid catalyst. nih.govnih.gov | Reduces solvent waste, simplifies work-up, can lead to shorter reaction times. |
| Aqueous Media | Reactions conducted in water or water/co-solvent mixtures, sometimes with catalysts. nih.gov | Environmentally benign, safe, and inexpensive solvent. |
| Acetic Acid Mediation | Acetic acid used as a solvent and/or catalyst, often under reflux or microwave conditions. nih.govnih.gov | Readily available, effective catalyst for condensation, can serve as a green solvent. |
| Heterogeneous Catalysis | Use of solid-supported catalysts like V₂O₅/SiO₂. nih.gov | Easy catalyst recovery and reuse, cleaner reaction profiles. |
Mechanistic Investigations of Reaction Pathways for this compound Formation
While specific mechanistic studies for the direct synthesis of this compound are not extensively detailed in the available literature, the formation of the core 5-aminopyrazole structure can be understood through well-established reaction pathways for analogous compounds. The synthesis of 5-aminopyrazoles typically involves the condensation of a β-ketonitrile or a related precursor with a hydrazine derivative.
A plausible synthetic route to the pyrazole core of the target molecule involves the reaction of a benzoylacetonitrile (B15868) derivative with a hydrazine substituted with an acetic acid moiety. The reaction likely proceeds through a series of steps:
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the substituted hydrazine on the carbonyl carbon of the β-ketonitrile.
Intermediate Formation: This initial attack leads to the formation of a hydrazone intermediate.
Intramolecular Cyclization: The amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of the five-membered pyrazole ring.
Tautomerization: The resulting iminopyrazole intermediate subsequently tautomerizes to the more stable 5-aminopyrazole structure.
The reaction mechanism is analogous to the formation of other pyrazole derivatives, such as the synthesis of 1,3,5-triaryl-2-pyrazolines, which also involves the initial formation of an arylhydrazone followed by an intramolecular attack. beilstein-journals.org The regioselectivity of the cyclization, determining the position of the substituents on the pyrazole ring, is influenced by the nature of the substituents on both the β-dicarbonyl compound and the hydrazine.
Optimization of Reaction Conditions and Yield Enhancement Strategies
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be systematically varied include the choice of solvent, catalyst, reaction temperature, and reactant stoichiometry.
Solvent and Catalyst Effects:
The choice of solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol (B145695) or acetic acid are commonly employed as they can facilitate proton transfer steps in the reaction mechanism. nih.gov In some cases, aqueous media or solvent-free conditions have been explored to develop more environmentally friendly synthetic protocols. beilstein-journals.org
The use of a catalyst can also be beneficial. Acid catalysts, such as acetic acid, can protonate the carbonyl group, increasing its electrophilicity and promoting the initial nucleophilic attack by hydrazine. nih.gov Conversely, base catalysis can be employed to deprotonate the hydrazine, increasing its nucleophilicity. researchgate.net
Temperature and Reaction Time:
Reaction temperature is a critical parameter that needs to be optimized. Higher temperatures generally increase the reaction rate but can also lead to the formation of side products. Therefore, a balance must be struck to achieve a good yield in a reasonable timeframe. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time.
Stoichiometry and Advanced Synthetic Techniques:
The molar ratio of the reactants is another important factor. For instance, in the synthesis of 1,3,5-triphenyl-2-pyrazolines, it was found that increasing the molar ratio of phenylhydrazine hydrochloride to chalcone (B49325) from 1:1 to 3:1 significantly increased the product yield. beilstein-journals.org
To further enhance yields and reduce reaction times, modern synthetic techniques such as ultrasound irradiation have been successfully applied in the synthesis of pyrazoline derivatives. beilstein-journals.org Ultrasound can accelerate the reaction by promoting mass transfer and increasing the frequency of molecular collisions.
Illustrative Data on Reaction Optimization:
The following table, based on findings from the synthesis of related pyrazoline compounds, illustrates the impact of varying reaction conditions on product yield.
| Entry | Molar Ratio (Chalcone:Phenylhydrazine HCl) | Reaction Time (h) | Yield (%) |
| a | 1:1 | 2 | 76 |
| b | 1:2 | 2 | 82 |
| c | 1:3 | 2 | 89 |
| d | 1:3 (Ultrasound) | 2 | 96 |
| i | 1:1 (Reflux) | 4 | 76 |
Data adapted from a study on the synthesis of 1,3,5-triphenyl-2-pyrazolines under various conditions. beilstein-journals.org
This data clearly demonstrates that optimizing the molar ratio of reactants and employing techniques like ultrasound irradiation can lead to significant improvements in the yield of pyrazole-related compounds. Similar systematic optimization would be essential to develop an efficient synthesis for this compound.
Computational and Theoretical Investigations on 2 5 Amino 3 Phenyl 1h Pyrazol 1 Yl Acetic Acid
Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to optimize the molecular geometry and predict various electronic properties. nih.gov These calculations provide a foundational understanding of the molecule's stability and reactivity.
Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.govnih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For a related pyrazolyl-acetamide compound, DFT calculations at the B3LYP/6–311 G(d,p) level determined the HOMO and LUMO energies to be -5.3130 eV and -0.2678 eV, respectively, resulting in an energy gap of 5.0452 eV. nih.govresearchgate.net This relatively large gap suggests significant molecular stability. The distribution of HOMO and LUMO orbitals across the molecular structure reveals the regions most likely to be involved in electron donation and acceptance during chemical reactions.
Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Related Pyrazolyl-Acetamide Compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.3130 |
| ELUMO | -0.2678 |
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack and are associated with hydrogen-bond acceptors, and regions of positive electrostatic potential (blue), which indicate potential hydrogen-donor sites and are prone to nucleophilic attack. nih.govresearchgate.net
In analogous pyrazole (B372694) derivatives, the negative potential is often localized around electronegative atoms like oxygen and nitrogen, while the positive potential is concentrated around hydrogen atoms, particularly those of amino groups. nih.gov This charge distribution is fundamental to understanding intermolecular interactions, such as hydrogen bonding, which play a crucial role in the molecule's behavior in biological systems.
The protonation state of a molecule, which is determined by its pKa values, significantly influences its solubility, membrane permeability, and interactions with biological targets. Computational methods, including DFT and specialized software, can be employed to predict the pKa of ionizable groups within a molecule. For this compound, the key ionizable groups are the carboxylic acid and the amino group.
Theoretical pKa predictions help to determine the likely charge of the molecule at physiological pH. The carboxylic acid group is expected to be deprotonated (negatively charged), while the amino group is likely to be protonated (positively charged). Understanding these protonation states is critical for accurately modeling the molecule's interactions in a biological environment.
Molecular Docking and Binding Site Analysis for Theoretical Interaction Mechanisms with Model Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the binding mode and affinity of small molecules, such as this compound, to the active site of a target protein.
For analogs of this compound, docking studies have been performed to elucidate their binding mechanisms with various enzymes. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's binding pocket. researchgate.net For instance, in a study of novel pyrazole derivatives, molecular docking revealed that the compounds could bind effectively within the active site of target proteins, with binding energies indicating stable interactions. researchgate.netijacskros.com This type of analysis is instrumental in rational drug design and in understanding the potential biological activity of the compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks and Descriptors for Analogs of this compound
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by correlating various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined activities.
For analogs of this compound, QSAR studies can be developed to predict the biological activity of new, unsynthesized derivatives. nih.gov By identifying the key molecular features that contribute to a desired activity, QSAR models can guide the design of more potent and selective compounds. These models rely on a diverse set of descriptors that characterize the physicochemical properties of the molecules, providing a framework for understanding the structure-activity landscape of this class of compounds.
Reaction Pathway Energetics and Transition State Analysis for this compound Transformations
Computational chemistry provides critical insights into the mechanisms of chemical reactions, including the synthesis and transformations of heterocyclic compounds like this compound. Through the calculation of reaction pathway energetics and the analysis of transition states, researchers can understand the feasibility of a reaction, predict product distributions, and optimize reaction conditions. These theoretical investigations often employ methods like Density Functional Theory (DFT) to model the potential energy surface of a reaction.
A plausible synthetic route to pyrazole derivatives often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. For this compound, a likely transformation pathway involves the cyclization of a precursor molecule. The energetics of such pathways can be computationally modeled to determine the activation energies (Ea) and reaction enthalpies (ΔH) for each step.
For instance, in the synthesis of a related compound, 5-amino-3-hydroxy-1-phenyl-1H-pyrazole, thermodynamic parameters of possible reaction paths were calculated using the SMD-M06-2X/MG3S method. researchgate.net Such studies explore different potential pathways, for example, the attack of a hydrazine derivative on different electrophilic sites of a precursor. The calculated thermodynamic potentials help in identifying the most favorable reaction pathway. researchgate.net
Transition state analysis is crucial in this context. A transition state is a specific point along the reaction coordinate of the highest potential energy. Its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy of the transition state determines the activation energy of the reaction step. Computational methods can locate and characterize these transition states, providing valuable information about the reaction mechanism. For example, in the acylation of polyamines with a pyrazolone (B3327878) derivative, the reaction process was found to involve an acylation step and a proton-transfer step, with the former being the rate-limiting step. researchgate.net
The following table illustrates hypothetical energetic data for a proposed two-step transformation pathway for a generic pyrazole synthesis, showcasing the type of information generated from computational studies.
| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Step 1: Nucleophilic Attack | Hydrazine derivative + Dicarbonyl compound | TS1 | Intermediate | 15.2 | -5.7 |
| Step 2: Cyclization/Dehydration | Intermediate | TS2 | Pyrazole product | 20.5 | -12.3 |
Note: This data is illustrative and not specific to this compound.
Predictive In Silico ADME/Tox Modeling and Ligand Efficiency Metrics (Focus on Theoretical Frameworks)
In modern drug discovery, in silico methods are indispensable for the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox). These predictive models help to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the time and cost of drug development. researchgate.net For novel compounds like this compound, these theoretical frameworks are vital for evaluating its drug-like potential.
ADME/Tox Modeling:
The prediction of ADME/Tox properties is typically based on Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. iscientific.org These models use molecular descriptors derived from the compound's structure to predict its biological and physicochemical properties. Various web-based tools and software, such as SwissADME, are commonly used to estimate these properties for derivatives of pyrazole and other heterocyclic compounds. rjpn.org
Key ADME parameters that can be predicted include:
Absorption: Gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.
Distribution: Plasma protein binding.
Metabolism: Interaction with cytochrome P450 (CYP) enzymes.
Excretion: Renal clearance.
Toxicity: Predictions for mutagenicity, carcinogenicity, and other adverse effects.
The "rule of five," developed by Lipinski, provides a set of guidelines for evaluating the drug-likeness of a compound based on its physicochemical properties. nih.gov While not a strict rule, it is a useful framework for initial screening.
The following table presents a hypothetical in silico ADME/Tox profile for a pyrazole derivative, illustrating the type of data generated by predictive models.
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Favorable for oral absorption |
| LogP (Lipophilicity) | 1-3 | Optimal for membrane permeability |
| Hydrogen Bond Donors | < 5 | Good oral bioavailability |
| Hydrogen Bond Acceptors | < 10 | Good oral bioavailability |
| BBB Permeability | Low | Reduced potential for CNS side effects |
| CYP Inhibition | Non-inhibitor of major isoforms | Lower risk of drug-drug interactions |
| Mutagenicity | Non-mutagenic | Favorable safety profile |
Note: This data is illustrative and not specific to this compound.
Ligand Efficiency Metrics:
Ligand efficiency (LE) metrics are theoretical tools used to assess the quality of a compound by normalizing its binding affinity for its molecular size. wikipedia.org These metrics help in selecting and optimizing fragments and lead compounds in drug discovery. nih.gov The fundamental idea is that a more efficient ligand achieves a high binding affinity with a relatively small number of atoms.
Several ligand efficiency metrics have been proposed, each with its own theoretical basis:
Ligand Efficiency (LE): This is one of the most common metrics and is defined as the binding energy per heavy (non-hydrogen) atom. wikipedia.org A higher LE value is generally desirable. LE = -ΔG / N (where ΔG is the Gibbs free energy of binding and N is the number of heavy atoms) wikipedia.org
Lipophilic Ligand Efficiency (LLE): This metric relates the potency of a compound to its lipophilicity (LogP). nih.gov It aims to guide the optimization of compounds towards higher potency without excessive lipophilicity, which can lead to poor ADME properties. LLE = pIC50 - LogP
Binding Efficiency Index (BEI): This metric relates the binding affinity to the molecular weight of the compound. nih.gov BEI = pIC50 / (Molecular Weight in kDa)
The following table provides a conceptual comparison of these metrics for a hypothetical compound.
| Metric | Formula | Typical Desirable Range | Rationale |
| Ligand Efficiency (LE) | -ΔG / N | > 0.3 kcal/mol/atom | Measures the binding contribution per atom. |
| Lipophilic Ligand Efficiency (LLE) | pIC50 - LogP | 5-7 | Balances potency with lipophilicity to maintain favorable ADME properties. |
| Binding Efficiency Index (BEI) | pIC50 / (MW/1000) | > 15 | Normalizes potency by molecular size, favoring smaller, potent molecules. |
Note: The desirable ranges are general guidelines and can vary depending on the target and project goals.
These computational and theoretical frameworks are essential for the modern drug discovery process, enabling a more rational and efficient design of new therapeutic agents. For this compound, the application of these in silico tools would be a critical first step in evaluating its potential as a drug candidate.
Chemical Reactivity, Derivatization, and Analog Synthesis of 2 5 Amino 3 Phenyl 1h Pyrazol 1 Yl Acetic Acid
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group is a key functional handle for derivatization through several classical organic reactions.
Esterification and Amidation Reactions
The carboxylic acid functionality of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid can be readily converted to its corresponding esters and amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, reaction with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate.
Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid for nucleophilic attack by the amine. A variety of amides can be synthesized by selecting the appropriate amine starting material. For example, reaction with morpholine (B109124) in the presence of a suitable coupling agent would produce 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-1-morpholinoethan-1-one.
While specific examples for the title compound are not extensively documented in readily available literature, the synthesis of amide derivatives from similar pyrazole (B372694) carboxylic acids is well-established. For example, pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have been synthesized from the corresponding pyrazole-3-carbonyl chlorides. nih.gov
Table 1: Representative Esterification and Amidation Reactions
| Reactant | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Ethanol, H₂SO₄ (cat.) | Ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate | Esterification |
| This compound | Isopropylamine, DCC | 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-N-isopropylacetamide | Amidation |
Reduction to Alcohol and Subsequent Functionalization
The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol. This transformation is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting alcohol provides a new site for further functionalization. For example, the hydroxyl group can be alkylated to form ethers or acylated to form esters.
The reduction of similar pyrazole carboxylic acid esters has been reported. For instance, ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates have been reduced to the corresponding (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols using LiAlH₄ in THF. nih.gov This demonstrates the feasibility of reducing the carboxyl group in the presence of the pyrazole and phenyl rings.
Reactions Involving the Amino Group
The 5-amino group on the pyrazole ring is a nucleophilic center and can readily participate in a variety of reactions to form a range of derivatives.
Acylation, Sulfonylation, and Alkylation
The primary amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. For instance, reaction with acetyl chloride in pyridine (B92270) would furnish 2-(5-acetamido-3-phenyl-1H-pyrazol-1-yl)acetic acid. Similarly, sulfonylation can be achieved by reacting the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to form a sulfonamide derivative.
Alkylation of the amino group can be accomplished using alkyl halides. However, care must be taken to control the degree of alkylation, as mono-, di-, and even tri-alkylation (to form a quaternary ammonium (B1175870) salt) are possible. The reaction of 5-amino-1-phenylsulfonyl-1,2-dihydro-3H-pyrazol-3-one with 2-bromo-1-(p-tolyl)ethan-1-one in the presence of potassium carbonate resulted in O-alkylation rather than N-alkylation of the pyrazole ring. nih.gov
Table 2: Representative Reactions of the Amino Group
| Reagent(s) | Product | Reaction Type |
|---|---|---|
| Acetyl chloride, Pyridine | 2-(5-acetamido-3-phenyl-1H-pyrazol-1-yl)acetic acid | Acylation |
| p-Toluenesulfonyl chloride, Triethylamine | 2-[5-(4-methylphenylsulfonamido)-3-phenyl-1H-pyrazol-1-yl]acetic acid | Sulfonylation |
Diazotization and Coupling Reactions
The 5-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, such as hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can participate in various coupling reactions.
For example, the pyrazole diazonium salt can be coupled with electron-rich aromatic compounds, such as phenols and anilines, in an electrophilic aromatic substitution reaction to form brightly colored azo compounds. The coupling reaction with β-naphthol, for instance, would yield an azo dye. The diazotization and subsequent coupling of 5-amino-3-methyl-1-phenylpyrazole with various coupling components is a known method for the synthesis of azo dyes. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring and Pyrazole Core
The aromatic nature of both the phenyl ring and the pyrazole core allows for electrophilic and nucleophilic substitution reactions, although the reactivity of each ring is influenced by the substituents present.
Electrophilic substitution on the pyrazole ring generally occurs at the C4 position, which is the most electron-rich position. The phenyl group at C3 and the acetic acid group at N1 will influence the reactivity.
Electrophilic substitution on the N1-phenyl ring is also possible. The pyrazolyl group is generally considered to be deactivating towards electrophilic aromatic substitution on the phenyl ring. However, under forcing conditions, substitution can occur, typically at the para-position.
Nucleophilic aromatic substitution is less common for simple phenyl and pyrazole rings unless they are activated by strongly electron-withdrawing groups.
Synthesis of Structurally Related Analogs and Homologs of this compound
The synthesis of analogs and homologs of this compound is crucial for exploring structure-activity relationships in medicinal chemistry. The pyrazole scaffold is a versatile platform that allows for structural modifications at multiple positions (N1, C3, and C5) through various synthetic strategies, including cyclocondensation reactions and multicomponent approaches. chim.it
Homologs of the title compound, where the acetic acid side chain is extended, or analogs with different substituents at the C3 position of the pyrazole ring, have been synthesized. For instance, replacing the phenyl group at the C3 position with alkyl groups like isopropyl or isobutyl has been documented. The synthesis of these compounds, such as 2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid and 2-[5-amino-3-(2-methylpropyl)-1H-pyrazol-1-yl]acetic acid, follows established pyrazole synthesis routes. chemsrc.combldpharm.com
A common synthetic route involves the cyclocondensation of a β-ketonitrile with a hydrazine (B178648) derivative. For example, the reaction of an appropriately substituted β-ketonitrile with ethyl hydrazinoacetate can yield the N-alkylated pyrazole core directly. Subsequent hydrolysis of the ester provides the desired carboxylic acid. Another key precursor is 5-aminopyrazole, which can be derivatized through various reactions to introduce different functional groups. nih.govmdpi.com
Furthermore, analogs can be created by modifying the functional groups of the parent molecule. The acetic acid moiety can be converted to an alcohol, such as in 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol, which serves as a versatile intermediate for further derivatization. biosynth.com Multi-component reactions offer an efficient pathway to generate libraries of diverse pyrazole derivatives. These one-pot reactions can involve the combination of aldehydes, malononitrile, and hydrazine derivatives to rapidly assemble the functionalized pyrazole core. mdpi.comresearchgate.netnih.gov For instance, pyrano[2,3-c]pyrazoles can be synthesized via a four-component reaction involving hydrazine hydrate (B1144303), ethyl acetoacetate, malononitrile, and various aldehydes. ias.ac.in
The following table summarizes representative analogs and homologs and the general synthetic approaches.
| Compound Name | Structure | Synthetic Approach | Key Intermediates |
| 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol | C₁₁H₁₃N₃O | Reduction of the corresponding carboxylic acid or ester derivative. | This compound ethyl ester |
| 2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid | C₈H₁₃N₃O₂ | Cyclocondensation of a β-ketonitrile with a substituted hydrazine. | 4-methyl-3-oxopentanenitrile, ethyl hydrazinoacetate |
| 2-[5-amino-3-(2-methylpropyl)-1H-pyrazol-1-yl]acetic acid | C₉H₁₅N₃O₂ | Cyclocondensation of a β-ketonitrile with a substituted hydrazine. | 5-methyl-3-oxohexanenitrile, ethyl hydrazinoacetate |
| 5-Aryl-1-phenyl-1H-pyrazole-3-carboxylic acid derivatives | Varies | Condensation of 1,3-diketoesters with phenylhydrazine (B124118). | Ethyl 2,4-dioxo-4-arylbutanoates, phenylhydrazine |
Investigation of Click Chemistry and Other Modular Synthesis Approaches with this compound
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for modular synthesis in drug discovery and materials science. wikipedia.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link molecular fragments. dovepress.com
The structure of this compound possesses two key functional handles—an amino group and a carboxylic acid—that can be readily modified to incorporate either an azide (B81097) or an alkyne functionality, preparing it for click chemistry applications.
Strategies for incorporating click handles:
Derivatization of the Carboxylic Acid: The carboxylic acid can be coupled with an alkyne- or azide-containing amine (e.g., propargylamine, 3-azidopropan-1-amine) using standard peptide coupling reagents (like EDC/HOBt) to form an amide bond, thereby tethering a click handle to the acetic acid side chain.
Derivatization of the Amino Group: The primary amino group at the C5 position can be acylated with an alkyne- or azide-containing acyl chloride or activated ester. Alternatively, it can undergo reductive amination with an aldehyde-containing alkyne or azide.
Once functionalized with a click handle, the pyrazole derivative can be conjugated with a wide array of molecules (peptides, polymers, fluorophores, etc.) that bear the complementary functional group. This modular approach allows for the rapid assembly of complex molecular architectures built upon the aminopyrazole scaffold. The resulting 1,2,3-triazole linker is not just a passive spacer; it is a stable, aromatic unit that is isosteric to an amide bond but resistant to enzymatic cleavage, which can be advantageous in the design of bioactive compounds. dovepress.com
Besides the post-synthetic modification approach, modular synthesis can also be applied to construct the pyrazole ring itself. Multicomponent reactions, sometimes referred to as "click-like" reactions, can assemble highly functionalized pyrazoles in a single step from simple building blocks. researchgate.net For example, a one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative can efficiently produce 5-aminopyrazole-4-carbonitriles. ias.ac.in This strategy allows for the introduction of diversity around the pyrazole core in a combinatorial fashion.
The table below illustrates potential modular syntheses using the title compound as a scaffold.
| Reaction Type | Pyrazole Derivative | Complementary Reactant | Resulting Conjugate |
| CuAAC Click Chemistry | 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide | Azide-functionalized molecule (R-N₃) | Pyrazole-triazole-R conjugate |
| CuAAC Click Chemistry | N-(1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide | Alkyne-functionalized molecule (R-C≡CH) | Pyrazole-triazole-R conjugate |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-functionalized pyrazole derivative | A strained alkyne (e.g., cyclooctyne) | Pyrazole-triazole conjugate (metal-free) |
| Multicomponent Synthesis | Phenylhydrazine, benzoylacetonitrile (B15868), ethyl glyoxalate | N/A | Direct synthesis of this compound ethyl ester |
Stereoselective Synthesis of Chiral Analogs (if applicable)
The parent compound, this compound, is achiral. However, the introduction of a stereocenter can lead to chiral analogs, which is of significant interest in medicinal chemistry as enantiomers of a drug can have vastly different biological activities. A primary strategy for creating chiral analogs of this compound is to introduce a substituent at the α-carbon of the acetic acid side chain, thereby generating a non-proteinogenic α-amino acid derivative.
A documented approach for the synthesis of pyrazole-containing α-amino acids provides a pathway to such chiral analogs. rsc.org Although the specific target was a 3-substituted propanoic acid, the methodology can be adapted. One such synthetic route begins with an aspartic acid-derived β-keto phosphonate (B1237965) ester. A Horner-Wadsworth-Emmons reaction with an aromatic aldehyde generates a β-aryl α,β-unsaturated ketone. This intermediate, which contains the core of the future amino acid, is then treated with a hydrazine derivative (e.g., phenylhydrazine) to form the pyrazole ring via a regioselective condensation/aza-Michael reaction sequence. Subsequent oxidation and deprotection steps yield the final chiral α-amino acid. rsc.org
The stereochemistry is controlled by starting with a chiral precursor, such as a derivative of L- or D-aspartic acid, which ensures the final product is obtained in an enantiomerically pure form. This approach is an example of an enantiopure building block (EPC) synthesis. chimia.ch
The table below details a key chiral analog and the synthetic strategy for its creation.
| Chiral Analog | Structure | Key Synthetic Steps | Chiral Source |
| (2S)-2-Amino-3-(1',5'-diphenyl-1'H-pyrazol-3'-yl)propanoic acid | C₁₈H₁₇N₃O₂ | 1. Horner-Wadsworth-Emmons reaction of a β-keto phosphonate ester. 2. Cyclocondensation with phenylhydrazine. 3. Oxidation and deprotection. | L-Aspartic acid derivative |
| (2S)-2-Amino-3-[5'-(4''-methoxyphenyl)-1'-phenyl-1'H-pyrazol-3'-yl]propanoic acid | C₁₉H₁₉N₃O₃ | 1. Horner-Wadsworth-Emmons reaction. 2. Cyclocondensation with phenylhydrazine. 3. Oxidation and deprotection. | L-Aspartic acid derivative |
Interaction Studies with Specific Molecular Entities and Mechanistic Insights Non Clinical
This section delves into the non-clinical investigation of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid, focusing on its interactions with various molecular entities. The discussions are centered on the mechanistic understanding derived from in vitro studies, including its coordination chemistry with metal ions, binding mechanisms with enzymes and other proteins, and interactions with nucleic acids. The potential development of this compound as a chemical probe for fundamental biological research is also explored.
Future Directions and Emerging Research Avenues for 2 5 Amino 3 Phenyl 1h Pyrazol 1 Yl Acetic Acid
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of pyrazole (B372694) derivatives traditionally involves batch processes, such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.comnih.govmdpi.com However, the future of synthesizing 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid and its analogues lies in the adoption of flow chemistry and automated synthesis. These technologies offer significant advantages over traditional methods, including enhanced reaction control, improved safety for handling hazardous reagents like hydrazine, increased scalability, and the rapid generation of compound libraries. mdpi.com
An automated flow synthesis platform could be developed for the multi-step synthesis of this compound, starting from simple precursors. Such a system would allow for the efficient exploration of reaction conditions and the rapid synthesis of derivatives by varying the starting materials. For example, different aryl hydrazines or beta-keto esters could be introduced to generate a library of analogues, facilitating structure-activity relationship (SAR) studies.
Table 1: Comparison of Batch vs. Flow Synthesis for Pyrazole Derivatives
| Feature | Traditional Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Difficult, requires re-optimization | Straightforward, by extending run time |
| Safety | Handling of unstable intermediates | In-situ generation and consumption |
| Process Control | Limited control over temperature/mixing | Precise control over parameters |
| Reproducibility | Can be variable | High |
Rational Design of Next-Generation Pyrazole-Based Compounds for Targeted Research Applications
The rational design of new molecules based on the this compound scaffold is a highly promising research avenue. The existing functional groups—the amino, phenyl, and carboxylic acid moieties—serve as versatile handles for chemical modification. nih.gov By applying principles of medicinal chemistry and computational tools like molecular docking, new derivatives can be designed to interact with specific biological targets. nih.govresearchgate.net
For instance, pyrazole derivatives are known to act as inhibitors for various kinases, which are crucial targets in cancer therapy. nih.govrsc.org The core structure of this compound could be decorated with different substituents to optimize binding to the ATP-binding site of a target kinase. Similarly, the anti-inflammatory properties of many pyrazole-containing drugs, such as celecoxib, suggest that novel non-steroidal anti-inflammatory drugs (NSAIDs) could be developed from this scaffold. rsc.org
Potential modifications could include:
Amine Group (C5): Acylation or alkylation to introduce diverse functional groups.
Phenyl Group (C3): Introduction of various substituents (e.g., halogens, nitro groups, methoxy groups) to modulate electronic properties and steric interactions. nih.gov
Acetic Acid Group (N1): Conversion to esters, amides, or other bioisosteres to alter solubility, cell permeability, and target engagement.
A combinatorial library approach, guided by computational screening, could accelerate the discovery of lead compounds for a variety of therapeutic areas. nih.govresearchgate.net
Potential in Material Science and Polymer Chemistry
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a carboxylic acid, makes it an attractive candidate for applications in polymer and material science. mdpi.com It can potentially be used as a monomer for the synthesis of novel polymers.
For example, it could undergo polycondensation reactions to form polyamides with unique properties conferred by the pyrazole ring, such as thermal stability, specific optical properties, or metal-coordinating capabilities. The amino group could react with diacyl chlorides, while the carboxylic acid group could react with diamines, leading to a variety of polymer structures.
Furthermore, this compound could serve as a cross-linking agent. By incorporating it into existing polymer matrices, the pyrazole units could introduce new functionalities. The nitrogen atoms in the pyrazole ring are known to coordinate with metal ions, opening the door to creating metal-organic frameworks (MOFs) or polymers for applications in catalysis, gas storage, or selective metal recovery. nih.gov The polymerization of vinyl-substituted pyrazoles is known, suggesting that a vinyl group could be attached to this core molecule to create another class of functional polymers. nih.gov
Development of Advanced Sensing Probes based on Pyrazole Scaffolds
Pyrazole derivatives have demonstrated significant potential as fluorescent chemosensors for the detection of various analytes, particularly metal ions. nih.govrsc.org The pyrazole ring system can act as both a fluorophore and a binding site for cations. rsc.org The structure of this compound is an excellent starting point for designing advanced sensing probes.
The inherent fluorescence of the pyrazole core could be modulated by the binding of a target analyte. The acetic acid and amino groups provide convenient points for attaching specific recognition units (receptors) to achieve selectivity. For example, the carboxylic acid could be modified to create a binding pocket for specific metal ions like Al³⁺ or Hg²⁺, leading to a "turn-on" or "turn-off" fluorescent response. rsc.orgresearchgate.net
Table 2: Examples of Pyrazole-Based Fluorescent Probes and Their Performance
| Pyrazole Derivative Type | Target Analyte | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| Pyrazole-Pyrazoline | Fe³⁺ | Not specified | researchgate.net |
| Pyridine-Pyrazole | Al³⁺ | 62 nM | rsc.org |
| Pyrene-Pyrazole | Hg²⁺ | 9.2 nM | rsc.org |
By rationally designing modifications to the this compound scaffold, a new generation of highly sensitive and selective fluorescent probes could be developed for applications in environmental monitoring, bioimaging, and clinical diagnostics. nih.govmdpi.com
Exploration as a Precursor in Complex Natural Product Synthesis
While pyrazoles are relatively rare in nature, they are found in a number of biologically active natural products. nih.govexlibrisgroup.com The difficulty in forming the N-N bond in biological systems makes the laboratory synthesis of these compounds particularly important. researchgate.net The compound this compound could serve as a valuable and versatile building block in the total synthesis of such complex molecules.
Its pre-formed pyrazole core circumvents the often-challenging step of N-N bond formation. The three distinct functional groups offer orthogonal handles for further chemical elaboration, allowing for the stereoselective construction of more complex architectures. For example, it could be a key intermediate in the synthesis of pyrazole C-nucleoside analogues, which are known for their antiviral and anticancer properties. mdpi.com The acetic acid side chain could be used to introduce chirality or to link the pyrazole core to other molecular fragments.
Novel Applications in Supramolecular Chemistry and Self-Assembly
The pyrazole ring is an excellent motif for directing supramolecular self-assembly due to its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the sp² nitrogen). nih.govnih.govresearchgate.net The molecule this compound is particularly well-suited for this purpose, as it contains multiple hydrogen bonding sites: the pyrazole N-H, the amino group, and the carboxylic acid group.
These functional groups can participate in a variety of intermolecular interactions, such as N-H···N, N-H···O, and O-H···O hydrogen bonds, as well as π-π stacking from the phenyl rings. mdpi.comconicet.gov.ar This could lead to the formation of well-defined, predictable supramolecular structures, including:
Dimers, trimers, and tetramers: Formed through hydrogen bonding between the pyrazole rings or carboxylic acid groups. researchgate.net
One-dimensional chains (catemers): Extended structures formed through repeating hydrogen bond patterns. nih.govresearchgate.net
Two- or three-dimensional networks: More complex architectures built through a combination of different non-covalent interactions.
These self-assembled structures could find applications in crystal engineering, the development of novel liquid crystals, or the creation of host-guest systems for molecular recognition and encapsulation. rsc.orgcsic.es
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid?
Methodological Answer:
The compound can be synthesized via cyclocondensation of phenylhydrazine with β-ketoesters or β-diketones, followed by functionalization of the pyrazole core. For example:
- Step 1: Cyclocondensation of ethyl acetoacetate with phenylhydrazine under reflux in ethanol to form the pyrazole ring .
- Step 2: Introduction of the acetic acid moiety via alkylation or coupling reactions. Optimize reaction conditions (e.g., solvent, temperature) to enhance yield, as demonstrated in hydrazone and amide derivatization studies of analogous pyrazole derivatives .
- Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) for isolation .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
- FT-IR: Identify key functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
- NMR: Use ¹H/¹³C NMR to confirm the pyrazole ring substitution pattern and acetic acid linkage. For example, the NH₂ proton typically appears as a singlet at δ 5.5–6.0 ppm, while the carboxylic acid proton is observed at δ 12–13 ppm .
- XRD: Resolve crystal structure to confirm regiochemistry and hydrogen-bonding interactions .
- HRMS: Validate molecular formula (C₁₁H₁₂N₃O₂) with high-resolution mass spectrometry .
Advanced: How can computational chemistry aid in predicting reactivity and optimizing synthesis?
Methodological Answer:
- Density Functional Theory (DFT): Calculate reaction pathways to identify energetically favorable intermediates and transition states. For example, DFT has been used to optimize pyrazole derivatives’ geometries and predict tautomeric stability .
- ICReDD’s Integrated Approach: Combine quantum chemical calculations (e.g., Gaussian or ORCA software) with machine learning to screen reaction conditions (solvent, catalyst) and reduce trial-and-error experimentation .
- Solvent Effects: Use COSMO-RS simulations to predict solubility and reaction efficiency .
Advanced: How to resolve contradictions in reported biological activity data for pyrazole derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., phenyl group position, amino group modification) and correlate changes with bioassay results. For example, substituents at the 3-position of pyrazole significantly influence antimicrobial activity .
- Bioassay Standardization: Use consistent protocols (e.g., MIC determination via agar dilution for antimicrobial activity) to minimize variability .
- Meta-Analysis: Aggregate data from multiple studies to identify trends, adjusting for variables like cell line specificity or assay sensitivity .
Basic: What purification and isolation methods are effective for this compound?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures to isolate the pure product, leveraging differences in solubility between the crude product and impurities .
- Chromatography: Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) for polar byproducts .
- HPLC: For high-purity requirements (e.g., pharmacological studies), use reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced: How to design a study evaluating antimicrobial activity of this compound?
Methodological Answer:
- Strain Selection: Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with controls like ciprofloxacin .
- Dose-Response Assays: Perform MIC (Minimum Inhibitory Concentration) via broth microdilution (CLSI guidelines) .
- Mechanistic Studies: Use fluorescence microscopy (SYTOX Green uptake) to assess membrane disruption or β-galactosidase assays for cell viability .
Advanced: How can QSAR models enhance understanding of this compound’s bioactivity?
Methodological Answer:
- Descriptor Selection: Use molecular descriptors (e.g., logP, HOMO/LUMO energies) to build QSAR models. For pyrazole derivatives, lipophilicity and electron-donating groups often correlate with anticancer activity .
- Validation: Apply leave-one-out cross-validation and external test sets to ensure model robustness .
- Software Tools: Utilize Schrödinger’s QikProp or Open-Source PaDEL-Descriptor for descriptor calculation .
Basic: How to confirm the compound’s structural identity using PubChem data?
Methodological Answer:
- InChI Key Matching: Compare the experimental InChI key (e.g., CLZUXXXEUZOPGQ-UHFFFAOYSA-N for similar pyrazole derivatives) with PubChem entries .
- Spectral Cross-Validation: Align NMR/FT-IR data with PubChem’s computed spectra .
- Synonym Cross-Reference: Verify IUPAC names and synonyms (e.g., “2-(3,5-dicyclopropylpyrazol-1-yl)acetic acid”) against PubChem records .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
